[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
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Overview
Description
[4,4’-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound. It is known for its unique structural properties and its applications in various fields, including photocatalysis and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate typically involves the reaction of iridium complexes with ligands such as 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl . The reaction conditions often include the use of solvents like dichloromethane and the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Substitution: The compound can undergo substitution reactions, where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases such as potassium carbonate . The reactions are often carried out in solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized iridium complexes, while substitution reactions can result in new organometallic compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, [4,4’-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is used as a photocatalyst in various organic transformations . Its ability to absorb light and facilitate chemical reactions makes it valuable in synthetic chemistry .
Biology and Medicine
Industry
In industry, the compound is used in the development of high-performance OLEDs . Its unique structural properties contribute to the efficiency and stability of these devices .
Mechanism of Action
The mechanism of action of [4,4’-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate involves its ability to absorb light and transfer energy to other molecules . This energy transfer can initiate various chemical reactions, making the compound an effective photocatalyst . The molecular targets and pathways involved include the activation of specific chemical bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
[Ir(dF(CF3)ppy)2(dtbpy)]PF6: Another iridium complex used in photocatalysis.
[Ir(ppy)3]: A widely studied iridium complex with applications in OLEDs.
Uniqueness
[4,4’-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is unique due to its specific ligand structure, which enhances its photocatalytic efficiency and stability in OLED applications . Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C36H22F16IrN4P |
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Molecular Weight |
1037.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H8F2N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChI Key |
CXQSROLJYUSNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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